5-Methoxy-n,n-diisopropyltryptamine hydrochloride
Description
Competitive Inhibition Mechanisms
5-Methoxy-N,N-diisopropyltryptamine hydrochloride demonstrates potent competitive inhibition of the serotonin transporter, as evidenced by its reversible binding to the serotonin transporter’s substrate recognition site. In vitro studies using rat striatal synaptosomes and heterologously expressed serotonin transporter in COS-7 cells revealed that this compound binds with high affinity (IC~50~ = 646 nM) and prevents serotonin reuptake without inducing reverse transport. Unlike monoamine-releasing agents such as methamphetamine, this compound lacks intrinsic releasing activity, instead stabilizing serotonin transporter in a conformation that blocks substrate translocation. Competitive inhibition is further supported by kinetic analyses showing parallel shifts in serotonin uptake curves when co-administered with serotonin, consistent with direct competition at the substrate-binding site.
Table 1: Comparative Serotonin Transporter Inhibition Profiles
| Compound | IC~50~ (nM) | Mechanism |
|---|---|---|
| 5-MeO-DIPT | 646 | Competitive |
| Paroxetine | 0.14 | Non-competitive |
| Cocaine | 2100 | Competitive |
Regional Specificity in Serotonin Reuptake Modulation
The inhibitory effects of this compound exhibit marked regional heterogeneity across brain structures. In vivo microdialysis studies in wildtype mice demonstrated a significant reduction in extracellular serotonin levels (5-HT~ex~) in the striatum (−40% from baseline) but no changes in the prefrontal cortex following administration. This regional disparity is abolished in serotonin transporter knockout mice, confirming serotonin transporter-dependent modulation. The striatal selectivity may arise from differences in serotonin transporter density, as the striatum contains 2.3-fold higher serotonin transporter expression compared to the prefrontal cortex in rodents. Additionally, serotonin transporter-independent mechanisms, such as serotonin 1A autoreceptor coupling efficiency, further contribute to region-specific responses.
Table 2: Regional Serotonin Dynamics
| Brain Region | Δ 5-HT~ex~ (Wildtype) | Δ 5-HT~ex~ (Serotonin Transporter Knockout) |
|---|---|---|
| Striatum | −40% | No change |
| Prefrontal Cortex | No change | No change |
Synergistic Effects with Serotonin 1A Receptor Activation
This compound’s serotonin transporter inhibition is functionally modulated by concurrent serotonin 1A receptor activation. Co-administration with the serotonin 1A antagonist WAY100635 unmasked a latent serotonin transporter inhibitory effect, increasing striatal 5-HT~ex~ by 220% compared to baseline. This suggests that serotonin 1A agonism by this compound counterbalances serotonin transporter blockade through presynaptic autoreceptor-mediated inhibition of serotonin neuron firing. The dual activity creates a dynamic equilibrium, where net extracellular serotonin levels depend on the relative activation ratios of serotonin transporter and serotonin 1A receptors.
Table 3: Pharmacological Interactions with Serotonin 1A Receptors
| Condition | Striatal 5-HT~ex~ | Prefrontal Cortex 5-HT~ex~ |
|---|---|---|
| 5-MeO-DIPT alone | −40% | No change |
| 5-MeO-DIPT + WAY100635 | +220% | +75% |
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBJXWFHKCUFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048900 | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-63-3 | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-N,N-diisopropyltryptamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2426-63-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ048VQB9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of the Glyoxalylamide Intermediate
The initial step involves reacting 5-methoxy-2-methylindole with oxalyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This generates the acid chloride intermediate, which is subsequently treated with diisopropylamine to yield 5-methoxy-2-methylindole-3-yl-N,N-diisopropylglyoxalylamide . Key parameters include:
| Parameter | Value | Reference |
|---|---|---|
| Reaction temperature | 0–5°C (oxalyl chloride addition) | |
| Solvent system | THF/t-butyl methyl ether (6:1 v/v) | |
| Molar ratio (indole:oxalyl chloride) | 1:1.2 |
The intermediate is purified via silica gel chromatography using a gradient of 5–15% methanol in ethyl acetate, achieving >97.5% purity.
Reductive Amination to the Tryptamine Backbone
The glyoxalylamide undergoes lithium aluminum hydride (LiAlH4)-mediated reduction in dry diethyl ether. This step cleaves the glyoxalylamide moiety, yielding the free base 5-methoxy-N,N-diisopropyltryptamine . Subsequent treatment with hydrochloric acid in ethanol/water affords the hydrochloride salt.
| Parameter | Value | Reference |
|---|---|---|
| Reducing agent | LiAlH4 (2.5 eq) | |
| Reaction time | 3 hours at reflux | |
| Salt crystallization | Ethanol/water (4:1 v/v) |
Reaction Optimization and Byproduct Mitigation
Solvent Selection for Intermediate Stability
Patent disclosures highlight the critical role of t-butyl methyl ether (TBME) in stabilizing the acid chloride intermediate. Mixed solvent systems (e.g., TBME/THF) suppress side reactions such as dimerization, improving yields to 75–80%. Comparatively, Brandt et al. reported a 53% yield for the glyoxalylamide intermediate using THF alone, underscoring the efficacy of TBME blends.
Impurity Profiling and Control
Chromatographic analysis of crude 5-MeO-DiPT·HCl reveals trace impurities (<0.5% total), including residual glyoxalylamide and oxidized byproducts. Recrystallization from n-heptane/ethanol reduces individual impurities to <0.1%, meeting pharmaceutical standards.
Analytical Characterization
Spectroscopic Validation
1H NMR (300 MHz, CDCl3) of the free base exhibits characteristic signals:
HRESIMS data confirm the molecular ion ([M+H]+) at m/z 289.2265 (theoretical 289.2280), validating the structure.
Comparative Purity Assessment
| Method | Purity (%) | Impurity Profile | Reference |
|---|---|---|---|
| Column chromatography | 97.5 | Amino-alcohols (0.3%) | |
| Recrystallization | 99.8 | All impurities <0.1% |
Industrial Scalability and Process Considerations
Recent patents describe kilogram-scale production using continuous flow reactors for the glyoxalylamide step, reducing reaction times from hours to minutes. Key advancements include:
-
In-line pH monitoring during acid chloride formation to prevent over-oxidation.
-
Temperature-controlled crystallization for consistent particle size distribution.
Chemical Reactions Analysis
Key Synthetic Steps
- Formation of Acid Chloride Intermediate
-
Amidation with Diisopropylamine
- Reactants : Acid chloride intermediate, diisopropylamine.
- Conditions : THF solvent, ambient temperature.
- Product : Ketoamide intermediate (N,N-diisopropyl-5-methoxytryptamide).
- Reduction to Freebase
- Salt Formation
Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (Reported for Analogues) |
|---|---|---|
| Acid Chloride Formation | Oxalyl chloride, TBME/THF, 40°C | ~85% |
| Amidation | Diisopropylamine, THF | ~75% (estimated) |
| Reduction | NaBH3CN, MeOH | ~60% |
Metabolic Reactions
5-MeO-DIPT undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO) :
Primary Metabolic Pathways
- O-Demethylation
- N-Dealkylation
- Oxidative Deamination
Table 2: Metabolic Pathways and Enzymatic Activity
Stability and Degradation
- Thermal Stability : Decomposes at temperatures >150°C .
- Photodegradation : Susceptible to UV light, leading to indole ring oxidation .
- Hydrolysis : Stable in acidic conditions (pH 1–3) but degrades in alkaline environments (pH >9) .
Receptor Interactions
While not direct chemical reactions, 5-MeO-DIPT’s pharmacological activity involves:
- 5-HT1A/5-HT2A Receptor Agonism : Mediates hallucinogenic effects .
- Serotonin Transporter (SERT) Inhibition : Blocks 5-HT reuptake, amplifying serotonergic signaling .
Analytical Characterization
Scientific Research Applications
5-Methoxy-n,n-diisopropyltryptamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of tryptamine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating mental health disorders.
Industry: It is used in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 5-Methoxy-n,n-diisopropyltryptamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist at these receptors, leading to altered neurotransmitter release and subsequent hallucinogenic effects. Additionally, it may inhibit monoamine oxidase (MAO), further influencing neurotransmitter levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-MeO-DIPT HCl with structurally and pharmacologically related tryptamines:
Key Findings from Comparative Studies:
Receptor Selectivity :
- 5-MeO-DIPT exhibits 10-fold higher affinity for 5-HT₁A receptors than DiPT, correlating with its stronger anxiolytic effects in rodent models .
- 5-MeO-DMT shows greater 5-HT₂A potency than 5-MeO-DIPT, explaining its more intense visual hallucinations .
5-MeO-DIPT is metabolized in humans via CYP2D6 into inactive 6-OH and 7-OH metabolites, reducing its half-life compared to 5-MeO-MiPT .
Behavioral Effects :
Biological Activity
5-Methoxy-N,N-diisopropyltryptamine hydrochloride (5-MeO-DIPT), commonly known as "Foxy," is a synthetic psychedelic compound belonging to the tryptamine class. It is structurally related to other hallucinogens and has garnered attention for its psychoactive properties. This article explores the biological activity of 5-MeO-DIPT, focusing on its pharmacological effects, receptor interactions, and potential neurotoxicity.
Chemical Structure and Properties
5-MeO-DIPT is characterized by the presence of a methoxy group at the 5-position of the indole ring and two isopropyl groups on the nitrogen atom. This structure contributes to its unique pharmacological profile. The compound is typically administered in its hydrochloride salt form, which enhances solubility and stability.
The primary mechanism through which 5-MeO-DIPT exerts its effects is believed to involve agonism at serotonin receptors, particularly:
- 5-HT2A Receptors : These receptors are crucial for mediating the hallucinogenic effects of many psychedelics, including 5-MeO-DIPT. Studies indicate that 5-MeO-DIPT has a strong binding affinity for 5-HT2A receptors, leading to altered perception and cognition .
- 5-HT1A Receptors : The compound also shows significant affinity for 5-HT1A receptors, which may contribute to its anxiolytic-like effects .
- Monoamine Oxidase Inhibition : There is some evidence suggesting that 5-MeO-DIPT may act as a monoamine oxidase inhibitor (MAOI), although this mechanism requires further investigation .
Pharmacological Effects
Research has demonstrated various physiological and behavioral effects associated with 5-MeO-DIPT administration:
- Cognitive Impairment : Animal studies have shown that administration of 5-MeO-DIPT can impair certain cognitive tasks while leaving others unaffected. For instance, rats treated with the compound exhibited deficits in path integration tasks but performed normally in novel object recognition tests .
- Endocrine Disruption : The compound has been reported to elevate plasma corticosterone levels in a dose-dependent manner, indicating potential disruption of the endocrine system .
- Neurotoxicity : Evidence suggests that 5-MeO-DIPT may be neurotoxic in rats, raising concerns about its safety profile in humans .
Case Studies and Research Findings
Several studies have investigated the biological activity of 5-MeO-DIPT:
- Study on Cognitive Effects : In a controlled study involving rats, doses of 10 mg/kg and 20 mg/kg were administered. Results indicated that while cognitive functions related to certain tasks were impaired, others remained intact, suggesting selective cognitive disruption .
- Neuroendocrine Impact Study : Another study assessed the impact of repeated dosing on monoamines and neuroendocrine parameters. Findings showed significant alterations in corticosterone levels, indicating stress response activation due to the drug's administration .
Summary of Key Findings
| Parameter | Observation |
|---|---|
| Receptor Affinity | Strong binding at 5-HT2A and 5-HT1A receptors |
| Cognitive Effects | Impaired path integration; normal object recognition |
| Endocrine Changes | Elevated corticosterone levels |
| Neurotoxicity | Evidence of neurotoxic effects in animal models |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Methoxy-N,N-diisopropyltryptamine hydrochloride relevant to laboratory handling?
- Answer: The compound has a molecular formula of C₁₇H₂₆N₂O·HCl (molecular weight: 310.87 g/mol) and appears as an off-white powder. It is soluble in water, DMSO, and methanol, which facilitates its use in aqueous and organic solvent-based assays. Proper handling requires adherence to safety protocols, including ventilation, personal protective equipment (PPE), and avoidance of inhalation or skin contact due to its irritant properties .
| Key Properties | Details |
|---|---|
| Molecular Weight | 310.87 g/mol |
| Solubility | H₂O, DMSO, Methanol |
| Storage | Room temperature, inert gas environment |
| Hazard Classification | Eye/Skin Irritant (GHS Category 2) |
Q. What synthetic routes are validated for this compound?
- Answer: A common method involves the Speeter and Anthony synthesis route, where 5-methoxyindole derivatives are reacted with diisopropylamine via reductive amination. Analytical validation using ESI-MS-MS and ESI-TOF-MS ensures purity (>97%) and structural confirmation . Alternative routes include Fischer indole synthesis and decarboxylation of indolecarboxylic acid derivatives, as detailed in heterocyclic chemistry literature .
Advanced Research Questions
Q. How do researchers design experiments to assess the neurocognitive effects of 5-MeO-DIPT in rodent models?
- Answer: Studies employ serial-pattern learning tasks (e.g., radial arm maze) and Morris water maze tests to evaluate spatial and nonspatial memory deficits. For example, adolescent rats exposed to 5-MeO-DIPT (1–5 mg/kg, i.p.) show dose-dependent impairments in memory retention, assessed via latency and error rates. Control groups receive saline, and behavioral outcomes are analyzed using ANOVA with post-hoc tests .
| Experimental Parameters | Details |
|---|---|
| Dose Range | 1–5 mg/kg (intraperitoneal) |
| Behavioral Tests | Radial arm maze, Morris water maze |
| Statistical Analysis | ANOVA, Tukey’s HSD post-hoc |
| Key Findings | Impaired spatial memory at ≥3 mg/kg |
Q. What methodologies identify and quantify 5-MeO-DIPT metabolites in biological samples?
- Answer: Human metabolic studies use GC-EI-MS and HPLC-electrospray-MS to detect urinary metabolites. Major metabolites include 5-hydroxy-N,N-diisopropyltryptamine (via O-demethylation) and glucuronide conjugates. Sample preparation involves enzymatic hydrolysis (β-glucuronidase) followed by solid-phase extraction. Quantification uses deuterated internal standards (e.g., 5-MeO-DIPT-d₄) to ensure precision (RSD <10%) .
| Metabolite | Analytical Technique | Key Reference |
|---|---|---|
| 5-Hydroxy-DiPT | GC-EI-MS | Kamata et al. (2006) |
| Glucuronide Conjugates | HPLC-ESI-MS | Kamata et al. (2006) |
Q. How does 5-MeO-DIPT interact with serotonin receptors, and what experimental models validate these interactions?
- Answer: 5-MeO-DIPT exhibits high affinity for 5-HT₁A , 5-HT₂A , and 5-HT₇ receptors , validated via radioligand binding assays (IC₅₀: 10–50 nM). Functional studies in transfected HEK293 cells measure cAMP accumulation (5-HT₇) or calcium flux (5-HT₂A). In vivo, receptor antagonism (e.g., ketanserin for 5-HT₂A) reverses hallucinogenic effects in rodent models .
| Receptor | Assay Type | Key Finding |
|---|---|---|
| 5-HT₂A | Calcium flux assay | EC₅₀ = 15 nM |
| 5-HT₇ | cAMP accumulation | EC₅₀ = 25 nM |
Data Contradictions and Resolution
- Issue: Discrepancies in neurotoxicity profiles between adolescent and adult rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
